molecular formula C15H14ClNO B2899379 N-benzyl-2-chloro-N-phenylacetamide CAS No. 2653-14-7

N-benzyl-2-chloro-N-phenylacetamide

Cat. No.: B2899379
CAS No.: 2653-14-7
M. Wt: 259.73
InChI Key: CFSKJDUGDLZDTI-UHFFFAOYSA-N
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Description

Significance of Alpha-Haloacetamides in Contemporary Synthetic Design

Alpha-haloacetamides are a class of highly versatile building blocks in modern organic synthesis. Their significance stems from the presence of a reactive carbon-halogen bond alpha to a carbonyl group, which makes them excellent electrophiles for a variety of nucleophilic substitution reactions. The reactivity of the chlorine atom allows for its easy replacement by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net

These compounds serve as crucial intermediates in the synthesis of more complex molecules, including a wide array of aza-heterocycles (ring structures containing at least one nitrogen atom) that are of significant biological interest. rsc.org The specific reaction pathways and conditions for these syntheses are often dependent on the nature of the substituents on the amide nitrogen. rsc.org For instance, N-alkyl α-halogenoacetamides typically function as formal 1,3-dipoles in domino processes. rsc.org

Furthermore, the alpha-haloacetamide moiety is a key component in the synthesis of compounds explored for various biological activities. Many N-aryl 2-chloroacetamides, for example, have been investigated for their potential as antimicrobial agents. researchgate.net The ability to readily modify the structure by substituting the halogen allows chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies.

A general method for the synthesis of α-haloacetamides involves the reaction between various isocyanates and lithium carbenoids. scielo.br Another common approach is the chloroacetylation of the corresponding amine with chloroacetyl chloride. researchgate.netnih.gov

The Position of N-benzyl-2-chloro-N-phenylacetamide in Structure-Reactivity Relationships

The reactivity of this compound is fundamentally dictated by its molecular architecture. The key structural features influencing its chemical behavior are:

The α-Chloro Group: The chlorine atom is positioned on the carbon adjacent to the carbonyl group. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of this α-carbon, making it highly susceptible to attack by nucleophiles. This facilitates nucleophilic substitution reactions, which are a cornerstone of its synthetic utility. researchgate.net

The primary reaction pathway for this compound is nucleophilic substitution at the α-carbon, where the chlorine atom acts as a leaving group. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for more complex molecular targets.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2653-14-7
Molecular Formula C₁₅H₁₄ClNO
Molecular Weight 259.73 g/mol
Melting Point 105 °C

Data sourced from multiple references. biosynth.comchemicalbook.com

Overview of Research Trajectories for this compound Analogues

Research involving analogues of this compound primarily focuses on synthesizing new derivatives and exploring their potential applications, particularly in medicinal chemistry. ontosight.ai The core structure provides a versatile scaffold that can be systematically modified to probe structure-activity relationships.

Key research trajectories include:

Modification of the Aromatic Rings: Researchers synthesize analogues by introducing various substituents onto the N-phenyl or benzyl (B1604629) rings. For example, adding a methyl group to the phenyl ring, as in N-benzyl-2-chloro-N-(3-methylphenyl)acetamide, can alter reactivity and specificity towards biological targets. Similarly, incorporating a fluorine atom, as in N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide, can enhance metabolic stability and interactions with biological macromolecules.

Nucleophilic Substitution at the α-Carbon: The reactive chloro group is a prime target for introducing new functionalities. Studies have shown the substitution of the chlorine with various nucleophiles, such as amines or thiols, to generate new classes of compounds. For instance, reactions with sodium chalcogenates (sulfur, selenium, tellurium) have been used to prepare cyclic chalcogenide compounds. ekb.eg

Exploration of Biological Activity: A significant driver of research into these analogues is the search for new therapeutic agents. While detailed biological activity for the parent compound is not extensively documented, related acetamide (B32628) derivatives are known to exhibit a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai Analogues are often screened against various biological targets, such as enzymes or receptors, to identify potential leads for drug development. For example, a related compound, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, has been synthesized and evaluated for its activity against melanoma and prostate cancer cell lines. researchgate.net

Table 2: Comparison of this compound and Selected Analogues

Compound NameMolecular FormulaKey Structural DifferenceResearch Focus
This compound C₁₅H₁₄ClNOParent compoundSynthetic intermediate ontosight.ai
N-benzyl-2-chloro-N-(3-methylphenyl)acetamide C₁₆H₁₆ClNOMethyl group on the phenyl ring Investigating enzyme inhibition and protein-ligand interactions
N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide C₁₅H₁₃ClFNOFluorine atom on the phenyl ring Enhancing metabolic stability and pharmacological properties
N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide C₁₅H₁₄ClNO₂Hydroxyphenyl group instead of N-phenyl and benzyl on the same nitrogen researchgate.netAnticancer activity screening researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-chloro-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSKJDUGDLZDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis and Derivatization of N Benzyl 2 Chloro N Phenylacetamide

Established Synthetic Pathways to N-benzyl-2-chloro-N-phenylacetamide

The construction of the this compound framework is primarily achieved through two well-established synthetic strategies: the formation of the alpha-chloroacetamide moiety via amidation and the introduction of the benzyl (B1604629) group through N-alkylation.

Amidation Reactions for Alpha-Chloroacetamide Formation

A principal method for the synthesis of α-chloroacetamides involves the reaction of an appropriate amine with chloroacetyl chloride. ekb.egijpsr.info In the context of this compound, this would typically involve the acylation of N-benzylaniline with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly, the synthesis of 2-chloro-N-substituted-acetamides is achieved by reacting amines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. ekb.eg Another approach involves treating various aliphatic and aromatic amines with chloroacetyl chloride at room temperature, with the reaction progress monitored by thin-layer chromatography. researchgate.net

A general procedure for the synthesis of N-substituted chloroacetamide derivatives involves the dropwise addition of chloroacetyl chloride to an aqueous solution of the corresponding amine, followed by stirring overnight. The desired product then precipitates and can be isolated by filtration. ijpsr.info

N-Alkylation Approaches for N-Phenylacetamides in this compound Synthesis

An alternative and frequently employed route to this compound is the N-alkylation of a pre-formed 2-chloro-N-phenylacetamide scaffold. This involves the reaction of 2-chloro-N-phenylacetamide with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base.

The alkylation of N-substituted 2-phenylacetamides has been studied under various conditions, including neutral and basic environments, different temperatures, and in a range of solvents. researchgate.net Generally, superior yields and high selectivity for the N-alkylation product are achieved under basic conditions. researchgate.net

Advanced Synthetic Methodologies for this compound Analogues

To enhance reaction efficiency, yield, and sustainability, advanced synthetic methodologies have been applied to the synthesis of N-substituted phenylacetamides, which are directly applicable to the production of this compound and its analogues.

Microwave-Assisted Synthesis in N-Substituted Phenylacetamide Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of N-substituted phenylacetamide synthesis, microwave irradiation has been successfully employed for the N-alkylation of N-phenyl-2-phenylacetamide with benzyl chloride in a solvent-free system using powdered potassium hydroxide (B78521) as a base. researchgate.net This method has been shown to predominantly yield the N-alkylation product. researchgate.net

Under microwave irradiation, the reaction time can be significantly reduced compared to conventional heating methods. For instance, yields of the N-alkylation product of N-phenyl-2-phenylacetamide with benzyl chloride have been reported to be around 70% after just 1 minute of irradiation at 850 W. researchgate.net In a dedicated microwave synthesizer, yields can reach approximately 85% after 5 minutes at 155 °C. researchgate.net

Phase-Transfer Catalysis for N-Benzylation Processes

Phase-transfer catalysis (PTC) is another advanced methodology that facilitates reactions between reactants located in different immiscible phases. This technique is particularly useful for N-alkylation reactions, where an inorganic base and an organic substrate are often used.

The benzylation of N-phenyl-2-phenylacetamide with benzyl chloride has been successfully carried out under phase-transfer conditions, leading to the formation of the N-benzylated product. researchgate.net Various phase-transfer catalysts can be employed, and their presence can influence the reaction outcome, although in some cases, their effect on promoting the reaction may be minor. researchgate.net

Diversification and Derivatization from this compound Scaffolds

The this compound scaffold is a valuable starting point for the synthesis of a wide range of derivatives due to the reactivity of the α-chloro group. This chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.

The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net This nucleophilic substitution can sometimes be followed by an intramolecular cyclization to form various heterocyclic systems. researchgate.net

A specific example of derivatization involves the reaction of a closely related compound, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, with sodium chalcogenates (containing sulfur, selenium, or tellurium) to produce cyclic chalcogenide compounds. ekb.egresearchgate.net This demonstrates the potential of the this compound scaffold to serve as a precursor for heterocyclic synthesis.

Reactions with Chalcogen Reagents for Heterocycle Formation (e.g., organochalcogenide synthesis)

The electrophilic carbon of the α-chloroacetyl group in this compound is a prime target for nucleophilic chalcogen reagents, paving the way for the synthesis of various sulfur-, selenium-, and tellurium-containing heterocycles. These organochalcogen compounds are of significant interest due to their unique chemical properties and potential biological activities ekb.eg.

Research on analogous compounds, such as N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide (B32628), has demonstrated the feasibility of forming cyclic chalcogenide compounds. In these reactions, the chloroacetamide derivative is treated with sodium chalcogenates (Na₂E, where E = S, Se, Te) to yield the corresponding cyclic structures ekb.eg. For instance, the reaction with sodium sulfide (B99878) (Na₂S) in ethanol (B145695) leads to the formation of a sulfur-containing heterocycle in high yield. Similarly, reactions with sodium hydrogen selenide (B1212193) (NaHSe) and elemental tellurium in the presence of a reducing agent can afford the respective selenium and tellurium heterocyclic analogs ekb.eg.

A plausible reaction pathway for this compound with a chalcogen nucleophile, such as sodium sulfide, would involve an initial nucleophilic substitution of the chlorine atom to form a thioether intermediate. Subsequent intramolecular cyclization, potentially via activation of one of the aromatic rings, could then lead to the formation of a benzothiazine derivative or other related heterocyclic systems. The specific outcome would be highly dependent on the reaction conditions and the nature of the substituents on the aromatic rings.

The following table summarizes the synthesis of cyclic chalcogenides from a related N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide, which serves as a model for the potential reactivity of this compound ekb.eg.

Chalcogen ReagentSolventProductYield (%)Melting Point (°C)
Na₂S·2H₂OEthanolCyclic Sulfide82138-140
NaHSeEthanolCyclic Selenide8289-90
Te powder / NaI2-EthoxyethanolCyclic Telluride82101-103

Further Functionalization of the Alpha-Chloroacetyl Moiety

The α-chloroacetyl moiety is a highly versatile functional group, primarily due to the susceptibility of the α-carbon to nucleophilic attack, which leads to the displacement of the chlorine atom. This reactivity allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a diverse library of derivatives from this compound. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the ease of replacement of the chlorine atom by various nucleophiles researchgate.net.

One common functionalization is the reaction with sulfur nucleophiles. For instance, N-substituted-2-chloroacetamides react with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine (B128534) to yield 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives nih.gov. This reaction proceeds via an S-alkylation, forming a stable thioether linkage.

Nitrogen nucleophiles can also be employed to functionalize the α-chloroacetyl group. The reaction of this compound with various primary or secondary amines would lead to the corresponding α-amino acetamide derivatives. Such reactions are fundamental in the synthesis of more complex molecules, including potential peptidomimetics. The α-amination of carbonyl compounds, including amides, can be achieved through various methods, sometimes requiring pre-functionalization of the carbonyl compound nih.gov.

The following table illustrates representative nucleophilic substitution reactions for the functionalization of the alpha-chloroacetyl moiety in analogous N-substituted chloroacetamides.

NucleophileReagent/ConditionsProduct Type
2-MercaptobenzimidazoleTriethylamine, Ethanolα-Thioether
Substituted Anilines/AminesGlacial Acetic Acid, Sodium Acetateα-Amino Acetamide
Phenols/PyridinolsBaseα-Oxyacetamide

Intramolecular Cyclization Pathways (e.g., quinolinone formation from related oxirane carboxamides)

The structure of this compound, featuring two aromatic rings connected by a flexible chain, is well-suited for intramolecular cyclization reactions to form polycyclic heterocyclic systems, such as quinolinones. Quinolone derivatives are a significant class of compounds with a wide range of biological activities nih.gov. While direct cyclization of this compound to a quinolinone would require specific reaction conditions to facilitate both C-C and C-N bond formation, related intramolecular cyclization strategies provide a blueprint for such transformations.

One classical method for the synthesis of isoquinolines is the Pomeranz–Fritsch reaction , which involves the acid-catalyzed cyclization of a benzalaminoacetal wikipedia.orgthermofisher.com. A modification of this approach could potentially be applied to a derivative of this compound, where the chloroacetyl group is first converted to a suitable precursor for cyclization.

Intramolecular Friedel-Crafts reactions offer another viable pathway for cyclization masterorganicchemistry.comwikipedia.org. In this scenario, the chloroacetyl group could be converted into an electrophilic species that then attacks one of the electron-rich aromatic rings. For example, conversion of the chloroacetyl group to a carboxylic acid, followed by activation to an acyl chloride, could initiate an intramolecular Friedel-Crafts acylation, leading to a tricyclic ketone. Subsequent rearrangement or further functionalization could then yield a quinolinone-type structure. The success of such cyclizations often depends on the ring size being formed, with six-membered rings generally being favored masterorganicchemistry.com.

Modern palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of quinolinones. For instance, the intramolecular C-H amidation of cinnamide derivatives can lead to the formation of 4-aryl-2-quinolones nih.gov. While this specific example does not start from a chloroacetamide, it highlights the potential for transition-metal-catalyzed C-N bond formation in the synthesis of these heterocycles.

The following table presents a conceptual overview of potential intramolecular cyclization strategies applicable to derivatives of this compound.

Cyclization StrategyKey TransformationPotential Product Core
Pomeranz–Fritsch TypeConversion to aminoacetal, acid-catalyzed cyclizationIsoquinoline
Intramolecular Friedel-Crafts AcylationConversion to acyl chloride, Lewis acid catalysisTricyclic Ketone
Palladium-Catalyzed C-H AminationConversion to unsaturated amide, Pd-catalysisQuinolone

Mechanistic Aspects of Chemical Transformations Involving N Benzyl 2 Chloro N Phenylacetamide

Investigation of Rearrangement Reactions Originating from N-benzyl-2-chloro-N-phenylacetamide Precursors

Precursors structurally related to this compound are known to undergo several types of molecular rearrangements, leading to diverse molecular scaffolds. These transformations often involve intramolecular atom or group migrations.

Smiles Rearrangement: Tandem reactions involving O-alkylation followed by a Smiles rearrangement have been utilized to synthesize N-substituted acetamides. The Dohmori-Smiles rearrangement, a variant, can occur when phenylacetyl chlorides react with certain sulfonamides under basic conditions. acs.org A light-mediated Truce-Smiles rearrangement has also been described, proceeding via a radical mechanism to form two new C-C bonds. acs.org

Baker-Venkataraman Rearrangement: This rearrangement is a key method for synthesizing 1,3-dicarbonyl compounds from appropriate precursors. uclan.ac.uk

Chapman Rearrangement: In the context of amide chemistry, O-alkylated or O-acylated intermediates can rearrange to the more thermodynamically stable N-substituted products via a Chapman-like rearrangement. researchgate.net

Acid-Catalyzed Rearrangements: N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, which can be synthesized from anilides of dichloroacetic acid, serve as versatile precursors. acs.orgnih.gov Under acid-catalyzed conditions (e.g., with trifluoroacetic acid or a mixture of acetic acid and sulfuric acid), these compounds undergo intramolecular cyclization and rearrangement to produce complex heterocyclic systems like 3-hydroxyindolin-2-ones. acs.orgnih.gov The specific reaction pathway is highly dependent on the substituents present on the aromatic rings, as well as the reaction temperature and duration. acs.orgnih.gov

Carbenium Ion Rearrangements: Destabilized tertiary α-carbamoyl carbenium ions, potentially formed from related 2-phenyl propionamide (B166681) precursors, can rearrange via a 1,4-hydride shift to form more stable protonated 2-phenyl acrylamides. core.ac.uk

Studies have shown that acetamide-based substrates, like this compound, are amenable to these rearrangements, often favoring a five-membered transition state during aryl migration processes. uclan.ac.uk

Kinetic and Thermodynamic Considerations in this compound Reactivity

The reactivity of this compound and its analogs is governed by a delicate balance of kinetic and thermodynamic factors. Kinetic studies of nucleophilic substitution reactions reveal that the rate is influenced by the nature of the nucleophile and substituents on the acetamide (B32628). nih.gov The positive cross-interaction constants (ρXY) indicate that the transition state is sensitive to electronic effects from both the nucleophile and the substrate. nih.gov

A critical thermodynamic and kinetic aspect is the rotational dynamics around the molecule's single bonds. The rotation around the N-alkenyl bond in related N-alkenyl-N-benzyl-α-haloacetamides is often slow on the NMR timescale, with significant energy barriers. acs.org These rotational barriers (ΔG⧧rot) can be substantial, influencing the molecule's ground-state conformation and its subsequent reactivity. acs.org

Rotational Barriers: For some N-alkenyl-N-benzyl-α-haloacetamides, the barrier to rotation around the N-alkenyl bond can exceed 20 kcal/mol. acs.org This high barrier can lead to the existence of stable, isolable atropisomers at room temperature.

Influence on Reactivity: The conformational restrictions imposed by these high rotational barriers have a direct impact on subsequent reactions. For instance, in radical cyclization reactions, derivatives with extremely high rotational barriers (>27 kcal/mol) failed to cyclize, while those with slightly lower barriers produced γ-lactams through a 5-endo-trig radical–polar crossover process. acs.org

The choice of reaction conditions, such as temperature and reaction duration, is also critical as it can dictate the outcome when multiple reaction pathways are in competition. acs.orgnih.gov For example, in the acid-catalyzed rearrangements of oxirane precursors, these parameters determine which of the competing cyclization channels predominates. acs.orgnih.gov

Representative Rotational Energy Barriers (ΔG298) for Related Enamide Systems acs.org
Compound TypeSubstituent PatternRotational Barrier (kcal mol–1)
1,2-Disubstituted EnamideR1=Bn, R2=Me, R3=H, R4=Ph, R5=H16.3
1,2-Disubstituted EnamideR1=Bn, R2=Me, R3=H, R4=tBu, R5=H18.6
1,1-Disubstituted EnamideR1=Bn, R2=Me, R3=Me, R4=H, R5=H9.3
Trisubstituted EnamideHigh steric congestion> 27.0 (No cyclization observed)

Computational Mechanistic Studies of Reaction Pathways (e.g., DFT analysis of competing reaction channels)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for unraveling the complex reaction mechanisms associated with this compound and its derivatives. These theoretical studies provide detailed energetic and structural information about transition states and intermediates that are often difficult or impossible to observe experimentally.

A combined experimental and DFT mechanistic study on the acid-catalyzed rearrangement of N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides (precursors derived from anilides of dichloroacetic acid) revealed the existence of three distinct and competing reaction channels for the formation of 1-benzyl-3-hydroxy-4-arylquinolin-2(1H)-ones. acs.orgnih.gov

The three competing pathways identified through DFT analysis are:

Ring-closure via the ipso site: The initial electrophilic attack occurs at the carbon atom of the phenyl ring that is directly attached to the nitrogen.

Ring-closure via a 1,2-Cl shift: This pathway involves a rearrangement where the chlorine atom migrates to an adjacent carbon before the ring-closing step.

Ring-closure via the ortho site: The cyclization occurs at the ortho position of the N-phenyl ring, a more conventional aromatic substitution pathway. acs.orgnih.gov

These computational insights were crucial for understanding how substituents and reaction conditions could be tuned to favor one pathway over the others, ultimately enabling an effective one-pot, gram-scale synthesis of the natural product viridicatin. acs.orgnih.gov

Furthermore, DFT calculations coupled with the Gauge-Including Atomic Orbital (GIAO) method have been used to analyze the ground-state structures and conformational equilibria of related enamides. acs.org These calculations helped to assign the experimentally observed conformers (e.g., (E)-anti vs. (Z)-anti) by correlating calculated and experimental 1H NMR chemical shifts and NOE data, providing a deeper understanding of the thermodynamic preferences that precede chemical reactions. acs.org

Comprehensive Spectroscopic and Structural Characterization of N Benzyl 2 Chloro N Phenylacetamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and solution-state conformation of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in N-benzyl-2-chloro-N-phenylacetamide.

Although specific experimental spectra for this compound are not publicly documented, the chemical shifts can be predicted with high confidence based on data from analogous compounds such as N-benzyl-2-chloroacetamide, 2-chloro-N-methyl-N-phenylacetamide ijpsr.info, and N-benzyl-N-phenyl-2-phenylacetamide researchgate.net.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three key fragments of the molecule. The two aromatic systems—the N-phenyl group and the benzyl (B1604629) group—would likely present complex multiplets in the aromatic region (δ 7.0–7.5 ppm). The benzylic methylene (B1212753) protons (Ph-CH ₂-N) are anticipated to appear as a singlet at approximately δ 4.9 ppm. The methylene protons adjacent to the chlorine atom (Cl-CH ₂-C=O) are expected to be observed as another singlet further upfield, around δ 4.0-4.2 ppm, due to the electron-withdrawing effects of both the carbonyl group and the chlorine atom. In the secondary amide analogue N-benzyl-2-chloroacetamide, these chloroacetyl and benzyl protons appear at δ 4.02 (s, 2H) and δ 4.42 (d, 2H), respectively nist.gov.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-170 ppm, a characteristic region for amides nist.gov. The chlorinated methylene carbon (Cl-C H₂) would likely appear around δ 42-43 ppm. The benzylic methylene carbon (Ph-C H₂-N) signal is predicted to be near δ 53 ppm, based on data from the similar tertiary amide N-benzyl-N-phenylacetamide chemwhat.com. The aromatic carbons would generate a series of signals between δ 127 and 143 ppm chemwhat.com.

¹⁵N NMR: Direct detection of ¹⁵N is often challenging due to its low natural abundance and unfavorable magnetogyric ratio. As such, ¹⁵N NMR data is not commonly reported for compounds of this class and is unavailable for this compound. Its chemical shift could be inferred indirectly through ¹H-¹⁵N HMBC experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Justification/Reference Analogue
Carbonyl (C=O)-165.9 - 167.0Characteristic for chloroacetamides. ijpsr.infonist.gov
N-Phenyl Aromatic (C₆H₅)7.20 - 7.50 (m, 5H)127.0 - 143.0Typical aromatic region for N-phenyl groups. chemwhat.com
Benzyl Aromatic (C₆H₅)7.20 - 7.50 (m, 5H)127.0 - 137.5Typical aromatic region for benzyl groups. chemwhat.com
Benzyl Methylene (N-CH₂)~4.9 (s, 2H)~53.0Based on N-benzyl-N-phenylacetamide. chemwhat.com
Chloroacetyl Methylene (Cl-CH₂)~4.1 (s, 2H)~42.6Based on N-benzyl-2-chloroacetamide. nist.gov

To confirm the assignments made from 1D spectra and to establish through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin coupling networks. It would primarily be useful for assigning the protons within each of the aromatic rings, showing correlations between adjacent ortho- and meta-protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signal for the benzyl CH₂ to its corresponding carbon signal and the chloroacetyl CH₂ protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular fragments. Crucial long-range correlations (typically over 2-3 bonds) would be expected between:

The carbonyl carbon (C=O) and the protons of both the benzyl methylene (N-CH₂) and the chloroacetyl methylene (Cl-CH₂).

The benzyl methylene protons (N-CH₂) and the ipso-carbon of the benzyl ring, as well as the N-phenyl ring carbons.

The N-phenyl aromatic protons and the benzyl methylene carbon.

These correlations, taken together, would provide irrefutable evidence for the this compound structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the most polar functional groups. For this compound, the most intense and diagnostic absorption would be the amide C=O stretching vibration. In tertiary amides, this band typically appears in the region of 1650-1680 cm⁻¹. For the analogue 2-chloro-N-methyl-N-phenylacetamide, this stretch is observed at 1670 cm⁻¹ ijpsr.info. Other expected vibrations include C-N stretching (~1435 cm⁻¹), C-H stretching from the aromatic and CH₂ groups (~2900-3100 cm⁻¹), and aromatic C=C stretching bands (~1500-1600 cm⁻¹). The C-Cl stretch is expected in the fingerprint region, typically between 785-540 cm⁻¹ ijpsr.info.

Raman Spectroscopy: Raman spectroscopy, being sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, would be prominent.

Table 2: Predicted Principal IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Reference Analogue
Aromatic C-H Stretch3100 - 3000Medium-WeakGeneral aromatic compounds.
Aliphatic C-H Stretch3000 - 2850MediumGeneral alkyl groups.
Amide C=O Stretch1680 - 1650Strong2-chloro-N-phenylacetamide and related amides. ijpsr.inforsc.org
Aromatic C=C Stretch1600, 1495Medium-StrongBenzene (B151609) derivatives.
C-N Stretch1450 - 1420MediumTertiary amides. ijpsr.info
C-Cl Stretch780 - 680StrongChloroalkanes. ijpsr.info

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass with very high precision. For this compound (C₁₅H₁₄ClNO), the exact monoisotopic mass can be calculated.

Calculated Monoisotopic Mass: 259.07639 g/mol . chemspider.com

HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z 260.08368 and a sodiated adduct [M+Na]⁺ at m/z 282.06562 uni.lu. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be visible for the molecular ion and any chlorine-containing fragments, serving as a key diagnostic feature.

Under harder ionization conditions (e.g., Electron Ionization), fragmentation would occur. The expected fragmentation pathways would involve the cleavage of the weakest bonds, leading to characteristic fragment ions:

Loss of the benzyl group: Cleavage of the N-CH₂Ph bond would yield a stable benzyl cation (C₇H₇⁺) at m/z 91.

Loss of the chloroacetyl group: Cleavage of the N-C(O) bond could lead to fragments corresponding to the N-benzylaniline cation or the chloroacetyl cation.

Formation of the acylium ion: Loss of a chlorine radical followed by the benzyl group could occur.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Visible spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound are the two phenyl rings. These rings are expected to give rise to π → π* transitions.

The spectrum would likely show characteristic absorptions for substituted benzene rings. These typically include a strong E₂ band around 200-220 nm and a weaker, more structured B band in the 250-280 nm region. The exact position and intensity of these bands would be influenced by the substitution on the rings and their relative orientation, but specific experimental data is not available. Studies on related compounds show absorption maxima within this range .

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. As of this writing, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or published in the literature.

However, analysis of the crystal structure of the closely related compound N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provides valuable insight into the likely solid-state conformation researchgate.netnih.gov. In this analogue, the molecule adopts a non-planar conformation where the peripheral phenyl and benzyl groups are significantly twisted out of the plane of the central acetamide (B32628) fragment researchgate.net. A similar twisted conformation would be expected for this compound to minimize steric hindrance between the bulky substituents on the nitrogen atom. Key structural features would include a planar amide unit (due to delocalization of the nitrogen lone pair into the carbonyl), with restricted rotation around the C-N amide bond. Intermolecular interactions in the crystal lattice would likely be dominated by weak C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules iucr.org.

Computational and Theoretical Investigations of N Benzyl 2 Chloro N Phenylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Unlike traditional wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. wikipedia.orgmdpi.com This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying medium to large organic molecules. fu-berlin.denih.gov

The accuracy of DFT calculations depends significantly on the choice of two key components: the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation interactions between electrons. Common functionals for organic molecules include hybrid functionals like B3LYP, which has been shown to provide reliable results for the geometry and vibrational frequencies of related compounds. nih.govacs.orgaip.org

The basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a halogen like chlorine, the choice of basis set is crucial. Pople-style basis sets, such as 6-311++G(d,p), or Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, are often employed. researchgate.netacs.org The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the electron distribution, especially around the electronegative chlorine and oxygen atoms. aip.org A comparative study using different combinations of functionals and basis sets is typically performed to ensure the reliability of the calculated results.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for N-benzyl-2-chloro-N-phenylacetamide

ParameterB3LYP/6-31G(d)B3LYP/6-311++G(d,p)ωB97XD/aug-cc-pVTZ
Bond Lengths (Å)
C=O1.2251.2181.215
C-Cl1.8011.7901.785
C-N (amide)1.3751.3681.365
**Bond Angles (°) **
O=C-N121.5122.0122.2
Cl-C-C112.0111.5111.3
C-N-C (benzyl)118.5119.0119.3

Note: This table contains illustrative data and does not represent published experimental or computational results.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. osti.gov These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer high accuracy but are typically more computationally demanding than DFT. acs.orgosti.gov

These methods are invaluable for calculating the thermochemical properties of molecules, such as enthalpy, entropy, and Gibbs free energy. nih.govacs.org This data is crucial for understanding the stability of a molecule and predicting the thermodynamics of reactions in which it might participate.

Furthermore, ab initio calculations are used to predict spectroscopic properties. researchgate.netnih.govaps.org By calculating the vibrational frequencies, one can simulate the infrared (IR) and Raman spectra of a molecule. This allows for the assignment of specific spectral bands to the vibrational modes of the molecule, such as the characteristic stretching of the carbonyl (C=O) group or the carbon-chlorine (C-Cl) bond in this compound. tandfonline.comacs.org

Table 2: Hypothetical Thermochemical and Spectroscopic Data for this compound from Ab-initio Calculations

PropertyCalculated ValueUnit
Thermochemical Properties
Standard Enthalpy of Formation (ΔHf°)+55.2kcal/mol
Standard Entropy (S°)125.8cal/mol·K
Gibbs Free Energy of Formation (ΔGf°)+82.5kcal/mol
Key Vibrational Frequencies
Carbonyl (C=O) Stretch1685cm-1
C-N Stretch1350cm-1
C-Cl Stretch750cm-1

Note: This table contains illustrative data and does not represent published experimental or computational results.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be delocalized over the entire molecule in a series of molecular orbitals. This theory is fundamental to understanding chemical bonding and reactivity. numberanalytics.com

Developed by Kenichi Fukui, Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. numberanalytics.comossila.com

The interaction and energy difference between these two frontier orbitals are critical determinants of a molecule's reactivity and stability. fiveable.me The energy difference, known as the HOMO-LUMO gap, is a key parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required for an electron to be excited from the HOMO to the LUMO. wikipedia.orgresearchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.netschrodinger.com The energies of the HOMO and LUMO themselves are also significant; a high HOMO energy indicates a better electron donor, while a low LUMO energy indicates a better electron acceptor. ossila.comwisdomlib.org

For this compound, the distribution of the HOMO and LUMO would reveal which parts of the molecule are most involved in electron-donating and electron-accepting interactions, respectively.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterEnergy
HOMO Energy-6.85 eV
LUMO Energy-0.95 eV
HOMO-LUMO Gap (ΔE) 5.90 eV

Note: This table contains illustrative data and does not represent published experimental or computational results.

Topological and Electrostatic Properties

Beyond orbital interactions, the distribution of electron density and the resulting electrostatic forces are crucial for understanding how a molecule interacts with its environment.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgavogadro.cc It provides a three-dimensional view of the charge distribution, revealing regions that are electron-rich or electron-poor. numberanalytics.com MEP maps are color-coded to indicate the potential: red typically signifies regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. numberanalytics.comuni-muenchen.de

By mapping the MEP of this compound, one can predict its reactive behavior. The carbonyl oxygen atom, with its lone pairs of electrons, is expected to be a site of high negative potential (red), making it a primary center for electrophilic attack or hydrogen bonding. Conversely, regions near the hydrogen atoms of the benzyl (B1604629) and phenyl groups, and particularly the hydrogen on the carbon bearing the chlorine atom, would likely show positive potential (blue or green), indicating electrophilic character. The map thus provides a guide to the molecule's intermolecular interactions and reactivity patterns. ucsb.edu

Table 4: Hypothetical Molecular Electrostatic Potential (MEP) Analysis of this compound

Molecular RegionPredicted Electrostatic PotentialPredicted Reactivity
Carbonyl OxygenHighly Negative (Red)Nucleophilic / Site for Electrophilic Attack
Phenyl & Benzyl RingsModerately Negative (Yellow/Orange)π-stacking interactions
Amide NitrogenSlightly NegativeWeakly Nucleophilic
Hydrogens on Aromatic RingsSlightly Positive (Green/Blue)Weakly Electrophilic
Chloromethyl Group (CH2Cl)Positive near H atoms, Neutral near ClElectrophilic at H, potential for nucleophilic substitution at C

Note: This table contains illustrative data and does not represent published experimental or computational results.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and the delocalization of electron density within a molecule. researchgate.net This analysis provides a detailed picture of the bonding and electronic structure.

For a molecule like this compound, NBO analysis would focus on the interactions between the donor (filled) and acceptor (unfilled) orbitals. Key interactions would include the delocalization of the nitrogen lone pair (LP) into the antibonding orbital of the carbonyl group (π* C=O). This interaction is characteristic of amides and is responsible for the partial double-bond character of the C-N bond, leading to a planar amide group and a rotational barrier.

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is fundamental to crystal engineering, as these forces dictate how molecules arrange themselves in a solid state. This arrangement, in turn, influences the material's physical properties, such as melting point and solubility.

Hirshfeld Surface Analysis for Non-Covalent Interactions (e.g., Cl⋯H, Cl⋯Cl, H···H)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. These contacts can be further broken down and quantified using 2D fingerprint plots. researchgate.netiucr.org

For this compound, a Hirshfeld analysis would decode the complex network of non-covalent interactions. The primary interactions expected would involve hydrogen atoms due to their high abundance on the molecular periphery.

Key expected interactions identified through Hirshfeld analysis would include:

H···H Contacts: Typically, these are the most abundant interactions, covering a large portion of the molecular surface. iucr.orgfrontiersin.org

Cl···H Contacts: These represent weak hydrogen bonds between the chlorine atom and hydrogen atoms on neighboring molecules. They appear as distinct "wings" on the 2D fingerprint plot. researchgate.net

C···H Contacts: These interactions are often associated with C-H···π interactions, where a C-H bond points towards the face of an aromatic ring. iucr.org

O···H Contacts: These correspond to hydrogen bonds involving the carbonyl oxygen atom as an acceptor. iucr.orgfrontiersin.org

Table 1: Illustrative Hirshfeld Surface Interaction Percentages for a Chloro-Acetamide Derivative. This table is a representative example based on similar structures and does not represent experimental data for this compound.

Interaction TypeContribution to Hirshfeld Surface (%)
H···H45.5
C···H / H···C25.0
O···H / H···O15.2
Cl···H / H···Cl9.8
Other4.5

Weak Hydrogen Bonding and Pi-Stacking Interactions

The molecular structure of this compound is well-suited for forming specific, directional interactions that stabilize its crystal structure.

Weak Hydrogen Bonding: While lacking strong hydrogen bond donors like O-H or N-H (as the amide nitrogen is tertiary), the molecule can participate in a network of weak C-H···O and C-H···Cl hydrogen bonds. The carbonyl oxygen is a potent hydrogen bond acceptor, and the chlorine atom can also act as a weak acceptor. Aromatic and benzylic C-H groups can serve as donors. In the crystal structure of a related compound, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, intermolecular N-H···O and O-H···O hydrogen bonds are key to the crystal lattice formation. researchgate.net

Pi-Stacking Interactions: The presence of two aromatic rings (one phenyl and one benzyl group) allows for significant π-stacking interactions. These can occur between the phenyl rings of adjacent molecules or between a phenyl and a benzyl ring. These interactions are crucial for the cohesive energy of the crystal and involve attractive, non-covalent forces between the electron clouds of the aromatic systems. iucr.org

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from several rotatable single bonds. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. This is often achieved by mapping the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the corresponding energy. scielo.bracs.org

Key rotational dynamics in this molecule include:

Rotation around the C(sp²)-C(aryl) bond: The rotation of the N-phenyl group relative to the plane of the amide.

Rotation around the N-C(benzyl) bond: The orientation of the benzyl group.

Rotation around the amide C-N bond: While this bond has significant double-bond character, rotation can still lead to different stable conformers (rotamers), often designated as E and Z. scielo.br

A PES scan reveals the energy barriers between different conformations and identifies the global energy minimum, which corresponds to the most stable conformer. unirioja.es For instance, studies on the related molecule N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide show that the peripheral phenyl and benzyl groups are twisted significantly out of the central acetamide (B32628) plane, with specific torsion angles of -58.8° and 65.0°, respectively. researchgate.net A similar non-planar, twisted conformation would be expected for this compound to minimize steric hindrance between the bulky substituents on the nitrogen atom.

Applications of N Benzyl 2 Chloro N Phenylacetamide in Modern Organic Synthesis

Strategic Utility as a Building Block for Complex Molecular Architectures

N-benzyl-2-chloro-N-phenylacetamide serves as a key building block for the synthesis of intricate molecular frameworks, particularly heterocyclic compounds. The presence of the electrophilic α-carbon and the nucleophilic amide nitrogen allows for a range of cyclization strategies.

One notable application is in the synthesis of 3-hydroxyindolin-2-ones. These structures are accessed through an acid-catalyzed rearrangement of N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides, which are themselves readily prepared from aromatic aldehydes and anilides of dichloroacetic acid in a Darzens condensation. This methodology provides a one-pot process for constructing the indolin-2-one core, a prevalent motif in many biologically active compounds.

Furthermore, this chloroacetamide derivative is instrumental in creating even more complex, multi-cyclic systems. For instance, its reaction with sodium chalcogenates (sulfur, selenium, and tellurium) leads to the formation of novel cyclic chalcogenide compounds. This demonstrates its utility in incorporating heteroatoms other than nitrogen and oxygen into cyclic systems, thereby expanding the diversity of accessible molecular architectures.

Precursor Role in the Synthesis of Functionally Diverse Organic Compounds

The reactivity of the C-Cl bond in this compound makes it an excellent precursor for a wide array of functionally diverse organic molecules. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups and the extension of the carbon skeleton.

A significant application lies in the synthesis of N-substituted acetamide (B32628) derivatives with potential biological activities. By reacting this compound with different amines, researchers have synthesized series of compounds that have been investigated for their pharmacological properties. For example, it serves as a starting material for 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which have shown promise as antidepressant agents. nih.gov

The compound is also a precursor for organochalcogenide compounds. The reaction of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium chalcogenates (Na2E, where E = S, Se, Te) yields the corresponding cyclic chalcogenide compounds. ekb.eg This highlights its role in creating compounds with unique elemental compositions and potential applications in materials science or medicinal chemistry.

Below is a table summarizing some of the functionally diverse compounds synthesized from this compound and its close derivatives:

PrecursorReagentsProduct ClassPotential Application
This compoundAromatic aldehydes, base (Darzens condensation)N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamidesIntermediate for 3-hydroxyindolin-2-ones
N-benzyl-2-chloro-N-(2-chloroacetyl)acetamideSodium chalcogenates (Na2S, Na2Se, Na2Te)Cyclic chalcogenide compoundsMaterials science, medicinal chemistry
2-chloro-N-substituted-acetamides2-mercaptobenzimidazole (B194830), triethylamine (B128534)2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamidesAntidepressant agents nih.gov
2-chloro-N-phenylacetamidePyridazin-3(2H)-one derivative, K2CO3, BTBA2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamideBioactive heterocyclic compounds iucr.org

Design and Synthesis of Chemically Related Scaffolds

The structural framework of this compound provides a versatile template for the design and synthesis of new molecular scaffolds. By systematically modifying the benzyl (B1604629), phenyl, and chloroacetyl moieties, chemists can generate libraries of related compounds with tailored properties.

One common design strategy involves the substitution of the aromatic rings. For example, the incorporation of a fluorophenyl group in place of the phenyl group, yielding N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide, is a tactic used to enhance metabolic stability and modify pharmacological activity. This highlights a rational approach to scaffold design based on established principles of medicinal chemistry.

Another approach is the variation of the N-substituents. Replacing the benzyl or phenyl groups with other alkyl or aryl groups can significantly impact the steric and electronic properties of the molecule, leading to new scaffolds with different biological targets or chemical reactivity. The synthesis of a range of N-(substituted phenyl)-2-chloroacetamides for screening as antimicrobial agents is a practical example of this design strategy. nih.gov

The core acetamide structure itself can be elaborated upon. For instance, the chloroacetamide moiety can be used to link to other complex heterocyclic systems, as seen in the synthesis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. iucr.org This demonstrates how the fundamental scaffold of this compound can be integrated into larger, more complex molecular designs.

The following table outlines some of the design strategies for creating chemically related scaffolds based on this compound:

Design StrategyModificationExample ScaffoldPurpose of Design
Aromatic Ring SubstitutionReplacement of phenyl with fluorophenylN-benzyl-2-chloro-N-(4-fluorophenyl)acetamideEnhance metabolic stability, alter bioactivity
N-Substituent VariationReplacement of phenyl with various substituted phenyl groupsN-(substituted phenyl)-2-chloroacetamidesTune lipophilicity and antimicrobial activity nih.gov
Scaffold ElaborationLinking to other heterocyclic systems2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamideCreate complex, potentially bioactive molecules iucr.org
Side Chain ModificationReaction with 2-mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamidesIntroduce new functionalities for specific biological targets nih.gov

Future Prospects and Advanced Research Frontiers for N Benzyl 2 Chloro N Phenylacetamide

Development of Enantioselective Synthetic Routes

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry and materials science. For a compound like N-benzyl-2-chloro-N-phenylacetamide, the development of enantioselective synthetic routes is a significant, albeit underexplored, frontier. While general synthetic methods for acetamides are well-established, often involving the reaction of an amine with chloroacetyl chloride, these typically yield racemic mixtures if a chiral center is present. nih.govijpsr.info

Future research is anticipated to focus on asymmetric synthesis strategies to produce specific enantiomers of this compound and related structures. This could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to guide the stereochemical outcome of the reaction. For instance, transition metal-catalyzed asymmetric hydrogenation of imines is a powerful method for producing chiral amines, which are precursors to many complex molecules. acs.org Research into iridium complexes with phosphine-phosphoramidite ligands has shown success in the asymmetric hydrogenation of sterically hindered N-aryl imines, yielding chiral amines with excellent enantioselectivity. acs.org Adapting such methodologies to the synthesis of precursors for this compound represents a promising research avenue.

Another approach involves the use of chiral auxiliaries or starting from enantiomerically pure precursors, a strategy demonstrated in the synthesis of other complex amides. For example, the synthesis of the enantiomers of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide was achieved by starting with commercially available D- or L-alanine. acs.org A similar strategy could be envisioned for this compound if a suitable chiral precursor is identified.

Table 1: Potential Strategies for Enantioselective Synthesis

Strategy Description Potential Catalyst/Reagent Example
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in the formation of the amide bond or a precursor. Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands.
Chiral Auxiliaries Covalent attachment of a chiral group to the substrate to direct the stereochemistry of a subsequent reaction. Evans auxiliaries or other well-established chiral groups.

| Chiral Precursors | Starting the synthesis from a molecule that already contains the desired stereocenter in high enantiomeric purity. | Enantiopure amino acids or amines. |

Exploration of Organometallic Chemistry involving this compound

The chloroacetamide functional group in this compound is a reactive handle for a variety of chemical transformations, including those involving organometallic reagents. The chlorine atom can undergo nucleophilic substitution, making it a valuable site for introducing new functional groups.

A notable area of exploration is its reaction with organochalcogen compounds. Research has demonstrated that related structures, such as N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, can react with sodium chalcogenates (where the chalcogen is sulfur, selenium, or tellurium) to form new heterocyclic compounds. ekb.eg This opens up possibilities for creating novel organoselenium and organotellurium compounds derived from this compound, which could have interesting electronic or biological properties. ekb.eg

Furthermore, the amide moiety itself can participate in or influence organometallic reactions. Future research could explore transition metal-catalyzed cross-coupling reactions where the chloroacetamide acts as an electrophile. Palladium, nickel, or copper catalysts, which are staples in modern synthetic chemistry, could be employed to form new carbon-carbon or carbon-heteroatom bonds at the carbon bearing the chlorine atom. The development of such coupling protocols would significantly enhance the synthetic utility of this compound as a molecular scaffold.

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from drug discovery to materials science. For this compound, these computational tools offer exciting future prospects, particularly in the realm of predictive synthesis and property prediction.

While specific ML models for the synthesis of this compound have not been reported, the application of AI to similar problems is well-documented. ML algorithms are increasingly used to predict the outcomes of reactions, optimize reaction conditions (e.g., temperature, solvent, catalyst), and even suggest novel synthetic routes. By training models on large datasets of known chemical reactions, AI can identify patterns that may not be obvious to human chemists, thereby accelerating the discovery of efficient and robust synthetic pathways.

In a related context, ML models have been developed to predict the biological activities of novel compounds. For example, algorithms like support vector machines and deep neural networks are used to screen chemical libraries for potential antimicrobial or antiviral agents. researchgate.netcardiff.ac.uk Such models could be applied to virtual libraries of derivatives of this compound to identify candidates with high potential for specific biological applications, thus guiding future synthetic efforts. nih.gov

Table 2: Potential AI/ML Applications

Application Area Description Potential Impact
Retrosynthesis Prediction AI tools analyze the target molecule and suggest potential synthetic pathways based on known chemical reactions. Accelerates the design of new synthetic routes.
Reaction Optimization ML models predict the optimal conditions (temperature, catalyst, solvent, etc.) to maximize yield and purity. Improves efficiency and reduces waste in the laboratory.

| Property Prediction | Algorithms predict physicochemical properties and biological activity (e.g., antimicrobial, anticancer) of virtual derivatives. researchgate.net | Prioritizes the synthesis of the most promising compounds for specific applications. |

Sustainable Chemistry Approaches to this compound Production

The principles of green and sustainable chemistry are increasingly important in chemical manufacturing, aiming to reduce environmental impact and improve safety. Applying these principles to the production of this compound is a key area for future research.

One promising frontier is the use of electrochemical methods. For instance, the electrochemical carboxylation of α,α-dichloroarylmethanes has been reported as a sustainable method for producing α-chloroarylacetic acids, which are precursors to compounds like this compound. mdpi.com This approach can avoid harsh reagents and operate under mild conditions.

Other sustainable strategies could include:

Catalytic Routes: Developing highly efficient catalytic systems (as opposed to stoichiometric reagents) for the amidation reaction can reduce waste and energy consumption.

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents.

Alternative Energy Sources: Exploring the use of microwave irradiation or mechanochemistry (ball milling) to drive the synthesis could lead to faster reaction times and reduced energy usage compared to conventional heating.

By focusing on these advanced research frontiers, the scientific community can unlock the full potential of this compound, transforming it from a simple synthetic intermediate into a key component in the development of advanced materials and therapeutics through more sophisticated, efficient, and sustainable chemical methodologies.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-chloro-N-phenylacetamide, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting chloroacetyl chloride with N-benzylaniline in anhydrous dichloromethane under nitrogen atmosphere, with triethylamine as a base to neutralize HCl byproducts . Reaction optimization includes:

  • Temperature control (0–5°C to prevent side reactions).
  • Solvent selection (polar aprotic solvents like DMF improve yield).
  • Stoichiometric ratios (1:1.2 molar ratio of amine to chloroacetyl chloride).
    Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product (typical yield: 65–75%) .

Q. How can the structure of this compound be confirmed experimentally?

Use a combination of:

  • NMR spectroscopy : 1^1H NMR should show a singlet for the CH2_2Cl group (~4.2 ppm) and aromatic protons (7.1–7.4 ppm). 13^{13}C NMR confirms the carbonyl (168–170 ppm) and CH2_2Cl (45–47 ppm) .
  • Mass spectrometry : ESI-MS typically displays [M+H]+^+ at m/z 183.6 (monoisotopic mass) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles (e.g., C-Cl: ~1.79 Å) .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?

Derivatization strategies include:

  • Azide substitution : Replace the chloro group with NaN3_3 in toluene/water under reflux (5–7 h) to yield 2-azido derivatives for click chemistry applications .
  • Amide functionalization : Introduce substituents on the benzyl or phenyl rings via Suzuki coupling (e.g., brominated intermediates).
  • Biological probes : Attach fluorescent tags (e.g., dansyl chloride) to the amide nitrogen for cellular uptake studies.
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What experimental approaches resolve contradictions in crystallographic data for chloroacetamide derivatives?

Conflicting crystallographic data (e.g., disordered chloro groups) can be addressed by:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
  • Twinned refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-Cl···H contacts) to validate packing models .
    Cross-validate with DFT calculations (B3LYP/6-311++G**) for bond geometry .

Q. How should researchers analyze discrepancies in spectroscopic data across studies?

Contradictions in NMR or IR spectra often arise from:

  • Solvent effects : Compare data in identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Tautomerism : Use variable-temperature NMR to detect dynamic processes (e.g., rotamers).
  • Impurity peaks : Conduct 2D NMR (HSQC, HMBC) to assign signals unambiguously .
    Publish raw spectral data in repositories (e.g., PubChem) for transparency .

Methodological Considerations

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Solubility optimization : Use DMSO stock solutions (<1% v/v in cell culture media).
  • Dose-response curves : Test concentrations from 1 nM–100 μM (logarithmic scale) with triplicates.
  • Control experiments : Include chlorobenzene analogs to differentiate amide-specific effects .
  • Metabolic stability : Assess in vitro using liver microsomes (e.g., human CYP3A4) .

Q. How can computational modeling predict the reactivity of this compound?

  • DFT calculations : Compute electrophilicity indices (ω) to predict nucleophilic attack sites.
  • MD simulations : Model solvation effects in water/ethanol mixtures (AMBER force field).
  • Docking studies : Screen against target enzymes (e.g., proteases) using AutoDock Vina .

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